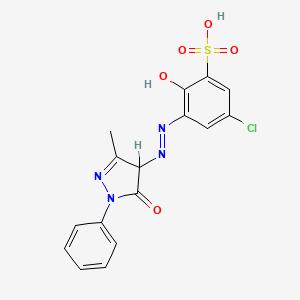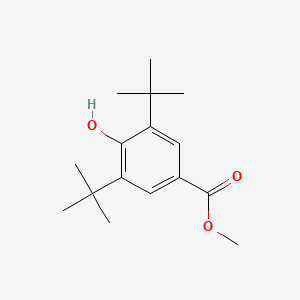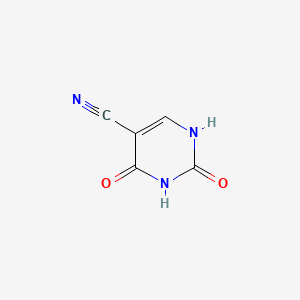![molecular formula C16H17N3 B1208194 4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine CAS No. 505078-81-9](/img/structure/B1208194.png)
4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine
Vue d'ensemble
Description
The compound “4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine” is an organic compound with the CAS Number: 505078-81-9 and a molecular weight of 251.33 . It has a linear formula of C16H17N3 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C16H17N3/c1-19-15-5-3-2-4-14(15)18-16(19)11-8-12-6-9-13(17)10-7-12/h2-7,9-10H,8,11,17H2,1H3 . This indicates that the compound has a benzimidazole core structure, which is a benzene ring fused to an imidazole ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 251.33 . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Applications De Recherche Scientifique
Anticancer Research
Benzimidazole derivatives: , such as 4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine, have shown potential as anticancer agents . Research indicates that the presence of a methyl group on the benzimidazole scaffold can significantly influence anticancer activity . These compounds have been tested against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and prostate (PC3), with some derivatives displaying notable efficacy .
Organic Electronics
This compound is utilized as an n-type dopant in organic electronics, particularly in the fabrication of Organic Thin Film Transistors (OTFTs) and solar cells (OPVs) . Its stability and compatibility with semiconductor-based polymers make it a valuable material for developing advanced electronic devices.
Pharmaceutical Development
The structural similarity of benzimidazole derivatives to nucleotides found in the human body makes them suitable for pharmaceutical applications. They are studied for their therapeutic potential in areas such as anti-inflammatory , antibacterial , antifungal , antiviral , and analgesic treatments .
Chemical Synthesis
In chemical synthesis, this compound serves as a building block for creating complex molecules. Its reactivity allows for the formation of various derivatives, which can be used to explore new reactions and synthesize novel compounds with desired properties .
Material Science
In material science, the compound’s properties are harnessed to develop new materials with specific characteristics. It can be incorporated into polymers or other materials to enhance their performance or to impart new functionalities .
Analytical Chemistry
As a standard or reference compound, it is used in analytical chemistry to calibrate instruments or validate methods. Its well-defined structure and properties make it an ideal candidate for such applications .
Chromatography
In chromatography, this compound can be used as a reference material to help identify and quantify other substances. Its unique chemical signature allows for accurate and reliable analysis .
Drug Discovery
The compound’s role in drug discovery is significant due to its potential to interact with various biological targets. It is often used in high-throughput screening to identify new drug candidates .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been extensively studied for their wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . They have also been used as anticancer agents .
Mode of Action
It’s known that the bioactivities of benzimidazole compounds can be improved by changing its functional groups on the core structure . This is a common method to promote new drugs to treat various diseases .
Biochemical Pathways
Benzimidazole derivatives have been shown to interact with various biochemical pathways due to their diverse therapeutic applications .
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer activity .
Action Environment
It’s known that the compound is generally considered to be air stable .
Propriétés
IUPAC Name |
4-[2-(1-methylbenzimidazol-2-yl)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-19-15-5-3-2-4-14(15)18-16(19)11-8-12-6-9-13(17)10-7-12/h2-7,9-10H,8,11,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYUYDDKLNGZQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353598 | |
| Record name | 4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine | |
CAS RN |
505078-81-9 | |
| Record name | 4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




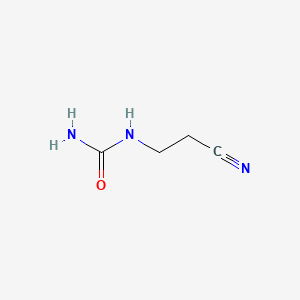
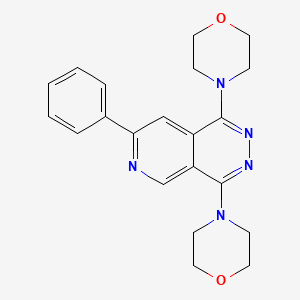
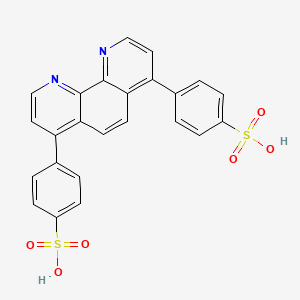


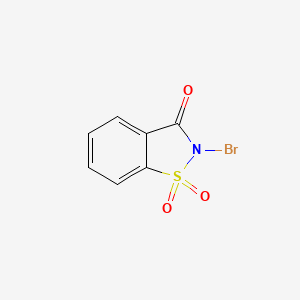
![3-(2-Methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1208124.png)


